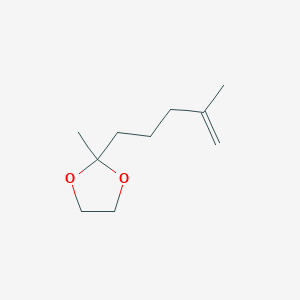
2-(4-Methyl-4-pentenyl)-2-methyl-1,3-dioxolane
Cat. No. B8289003
M. Wt: 170.25 g/mol
InChI Key: VZUGAJIKBVMJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04256644
Procedure details


To a solution of 6,6-ethylenedioxy-2-methyl-hept-1-ene (33.95 g) in hexane (132 ml) under a nitrogen atmosphere is added borane-methyl sulfide complex (7.05 ml) at 0° C. over a half hour period. The reaction is allowed to stir for 3 hours at room temperature and is treated with 95% ethanol (68 ml) and 3 N sodium hydroxide (21.8 ml), cooled to 0° C., followed by the dropwise addition of 30% hydrogen peroxide (24.5 ml) to maintain a temperature of 25°-35° C. The reaction mixture is heated at reflux for one half hour, poured into ice water (500 ml) and partitioned between ether and water. The aqueous phase is extracted with ether and the combined extracts are washed with brine and dried (Na2SO4). The solvent is removed in vacuo to give 6,6-ethylenedioxy-2-methylheptanol (33.35 g, 89%), nmr (CDCl3,δ), 0.93 (d, 3H, CH3CH<), ##STR42## 3.45 (bd, 2H, CHCH2O), 3.93 (s, 5H, OCH2CH2O and CH3CH<).





[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Yield
89%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[CH2:12][O:11][C:3]([CH3:10])([CH2:4][CH2:5][CH2:6][C:7]([CH3:9])=[CH2:8])[O:2]1.C([OH:15])C.[OH-].[Na+].OO>CCCCCC>[CH2:12]1[CH2:1][O:2][C:3]([CH3:10])([CH2:4][CH2:5][CH2:6][CH:7]([CH3:9])[CH2:8][OH:15])[O:11]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33.95 g
|
|
Type
|
reactant
|
|
Smiles
|
C1OC(CCCC(=C)C)(C)OC1
|
|
Name
|
|
|
Quantity
|
132 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
68 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
21.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
24.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 3 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a temperature of 25°-35° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for one half hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between ether and water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined extracts are washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed in vacuo
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1OC(CCCC(CO)C)(C)OC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33.35 g | |
| YIELD: PERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
